molecular formula C17H14F2N4OS B12162230 4-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

4-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B12162230
M. Wt: 360.4 g/mol
InChI Key: DFADLDHVYRMNNX-UHFFFAOYSA-N
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Description

4-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity. The presence of difluoromethyl and sulfanyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-[(difluoromethyl)sulfanyl]benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate is then subjected to cyclization with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic or basic conditions to yield the final product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it into corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound exhibits potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes. This makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, the compound’s structural features are explored for their therapeutic potential. It may serve as a lead compound for the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The difluoromethyl and sulfanyl groups can form strong hydrogen bonds and van der Waals interactions with target proteins, influencing their function. The pyrazolone core can chelate metal ions, affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{4-[(Trifluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • 4-(2-{4-[(Methylthio)phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

Compared to similar compounds, 4-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one offers enhanced stability and reactivity due to the presence of the difluoromethyl group. This makes it more suitable for applications requiring robust chemical properties.

Properties

Molecular Formula

C17H14F2N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

4-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H14F2N4OS/c1-11-15(16(24)23(22-11)13-5-3-2-4-6-13)21-20-12-7-9-14(10-8-12)25-17(18)19/h2-10,17,22H,1H3

InChI Key

DFADLDHVYRMNNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)SC(F)F

Origin of Product

United States

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